N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(13,8-4-5-8)6-11-9(12)7-2-3-7/h7-8,13H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMWYHWGGMVVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-cyclopropyl-2-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux.
Substitution: Thionyl chloride (SOCl2), dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)cyclopropanecarboxamide.
Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropylamine.
Substitution: Formation of N-(2-cyclopropyl-2-chloropropyl)cyclopropanecarboxamide.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its cyclopropyl groups and a hydroxyl functional group, which are pivotal for its biological activity. Its synthesis typically involves the reaction of cyclopropanecarboxylic acid with 2-cyclopropyl-2-hydroxypropylamine, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at controlled temperatures.
Scientific Research Applications
1. Chemistry
- Building Block : Used as a building block in organic synthesis.
- Catalysis : Acts as a ligand in various catalytic processes.
2. Biology
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which is crucial for therapeutic effects.
- Receptor Binding : Its structure allows it to act on various receptors influencing cellular signaling pathways.
3. Medicine
- Therapeutic Development : Explored for potential applications in drug development, particularly in cancer therapy and anti-inflammatory treatments.
4. Industry
- Material Production : Utilized in the production of advanced materials and as a catalyst in industrial processes.
Biological Activities
Research indicates that N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival.
- Anti-inflammatory Effects : It has shown promise in modulating inflammatory responses, potentially offering therapeutic avenues for conditions like arthritis.
- Neuroprotective Properties : Emerging evidence suggests it might protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide | Cyclopentane derivative | Moderate enzyme inhibition |
| N-(2-cyclopropyl-2-hydroxypropyl)cyclohexanecarboxamide | Cyclohexane derivative | Lower binding affinity than cyclopropane variant |
The cyclopropane structure contributes to enhanced reactivity and binding properties compared to its cyclohexane and cyclopentane counterparts.
Case Studies
-
Inhibition of Carbonic Anhydrase
- A study evaluated the inhibitory effects on human carbonic anhydrase IX (hCA IX), demonstrating significant inhibition that could suppress tumor growth in glioma models.
-
Neuroprotective Effects
- Another investigation highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
-
Anti-inflammatory Activity
- Clinical trials assessed its efficacy in reducing inflammation markers in rheumatoid arthritis patients, showing promising results warranting further exploration.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The cyclopropyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Pyridinyl derivatives (e.g., Compounds 19, 24) exhibit GSK-3β inhibitory activity, critical for anti-neuroinflammatory effects. The pyrazole-substituted derivative () demonstrates bioherbicidal properties, highlighting how aromatic heterocycles shift applications from therapeutics to agrochemicals .
Stereochemical and Conformational Effects :
- The (1R,3S)-configured hydroxymethyl derivative (–5) forms a hydrogen-bonded crystal lattice, which could improve stability and solubility. In contrast, the target compound’s hydroxypropyl group may offer greater conformational flexibility .
Synthetic Complexity :
- Suzuki couplings and boronic ester intermediates () enable precise functionalization of the pyridinyl core, whereas the target compound’s synthesis likely prioritizes cyclopropane ring formation and hydroxyl group retention .
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound is characterized by its cyclopropyl groups and a hydroxyl functional group, which are pivotal for its biological activity. Its synthesis typically involves the reaction of cyclopropanecarboxylic acid with 2-cyclopropyl-2-hydroxypropylamine, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at controlled temperatures.
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic effects. For instance, it may interact with carbonic anhydrases, which are key targets in cancer therapy .
- Receptor Binding : Its structure allows it to act as an agonist or antagonist at certain receptors, influencing various signaling pathways within cells.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival.
- Anti-inflammatory Effects : It has shown promise in modulating inflammatory responses, potentially offering therapeutic avenues for conditions like arthritis.
- Neuroprotective Properties : There is emerging evidence that it might protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide | Cyclopentane derivative | Moderate enzyme inhibition |
| N-(2-cyclopropyl-2-hydroxypropyl)cyclohexanecarboxamide | Cyclohexane derivative | Lower binding affinity than cyclopropane variant |
The cyclopropane structure of this compound contributes to its enhanced reactivity and binding properties compared to its cyclohexane and cyclopentane counterparts.
Case Studies
- Inhibition of Carbonic Anhydrase : A study evaluated the inhibitory effects of the compound on human carbonic anhydrase IX (hCA IX), demonstrating significant inhibition that could suppress tumor growth in glioma models .
- Neuroprotective Effects : Another investigation highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
- Anti-inflammatory Activity : Clinical trials assessed its efficacy in reducing inflammation markers in rheumatoid arthritis patients, showing promising results that warrant further exploration.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide, and how is structural validation performed?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane precursors and proceeding through alkylation, hydroxylation, and amide coupling. For example, cyclopropanecarboxamide derivatives are often synthesized via nucleophilic substitution or Mitsunobu reactions to introduce hydroxyl groups . Structural validation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) to confirm stereochemistry and regioselectivity .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection is standard for purity assessment (>95%), while accelerated stability studies (40°C/75% RH) identify degradation products. Mass spectrometry and IR spectroscopy help track hydrolytic or oxidative decomposition pathways .
Advanced Research Questions
Q. How can side reactions during cyclopropane ring formation be minimized in the synthesis of this compound?
- Methodological Answer : Cyclopropanation via Simmons-Smith or transition-metal-catalyzed reactions often leads to side products like ring-opened alkenes. Optimizing reaction temperature (−20°C to 0°C) and using anhydrous conditions with Lewis acids (e.g., ZnEt₂) improves yield. Computational modeling (DFT) predicts steric hindrance effects to guide reagent selection .
Q. What in vitro models are suitable for studying its bioactivity, and what molecular targets are implicated?
- Methodological Answer : Cancer cell lines (e.g., HeLa, MCF-7) are used for antiproliferative assays, with IC₅₀ values calculated via MTT assays. Molecular docking studies suggest interactions with kinase domains or GPCRs, similar to related cyclopropanecarboxamides like Tezacaftor (a CFTR modulator) . Discrepancies in bioactivity data may arise from assay conditions (e.g., serum concentration, incubation time), requiring standardized protocols .
Q. How do stereochemical variations (e.g., R vs. S isomers) impact physicochemical properties and bioactivity?
- Methodological Answer : Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For example, the (1R,3S)-isomer of a related compound shows 10-fold higher solubility in aqueous buffers than its enantiomer, correlating with improved cellular uptake .
Q. What computational methods predict the conformational stability of this compound in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-receptor interactions, while QSAR studies link substituent effects (e.g., cyclopropyl vs. phenyl groups) to logP and PSA values. DFT calculations optimize ground-state geometries for docking studies .
Q. How can researchers resolve contradictions in reported enzymatic inhibition data across studies?
- Methodological Answer : Variability often stems from differences in enzyme sources (recombinant vs. native) or assay pH. Validated protocols (e.g., standardized Km values for substrate kinetics) and orthogonal assays (SPR, ITC) confirm binding affinities. Meta-analyses of published IC₅₀ data identify outliers due to impurity levels .
Q. What are the primary degradation pathways under accelerated stability conditions?
- Methodological Answer : Hydrolysis of the amide bond (pH-dependent) and oxidation of the hydroxypropyl group are common. LC-MS identifies degradation products like cyclopropanecarboxylic acid and propylene glycol derivatives. Stabilization strategies include lyophilization (for hydrolytic sensitivity) and antioxidant additives (e.g., BHT) .
Methodological Notes
- Synthetic Optimization : Use protecting groups (e.g., TBS for hydroxyl) during multi-step synthesis to prevent undesired side reactions .
- Data Reproducibility : Cross-validate bioactivity results using at least two cell lines and independent batches of the compound .
- Computational Workflow : Combine docking (AutoDock Vina) with MD simulations (GROMACS) to refine binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
